molecular formula C10H20N2O4S B1444331 3-(Boc-amino)-1-methanesulfonylpyrrolidine CAS No. 1350473-33-4

3-(Boc-amino)-1-methanesulfonylpyrrolidine

Cat. No.: B1444331
CAS No.: 1350473-33-4
M. Wt: 264.34 g/mol
InChI Key: ALALCZQCEOOJNX-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1-methanesulfonylpyrrolidine is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a methanesulfonyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the methanesulfonyl group is a strong electron-withdrawing group that can influence the reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-1-methanesulfonylpyrrolidine typically involves the protection of the amino group with a Boc group followed by the introduction of the methanesulfonyl group. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine to introduce the methanesulfonyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1-methanesulfonylpyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles.

    Reduction Reactions: The Boc group can be removed under acidic conditions.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methanesulfonyl group.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is the deprotected amine.

    Oxidation: The major product is the corresponding sulfonic acid.

Scientific Research Applications

3-(Boc-amino)-1-methanesulfonylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1-methanesulfonylpyrrolidine largely depends on the context in which it is used. In organic synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-1-methanesulfonylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(Boc-amino)-1-methanesulfonylpyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    3-(Boc-amino)-1-methanesulfonylpyrrolidine-2-carboxylic acid: Similar structure but with an additional carboxylic acid group.

Uniqueness

This compound is unique due to its combination of a Boc-protected amino group and a methanesulfonyl group on a pyrrolidine ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALALCZQCEOOJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 15 mL round-bottomed flask, 3-(tert-butoxycarbonylamino)pyrrolidine (0.50 g, 2.68 mmol) was dissolved in CH2Cl2 (5 mL). Triethylamine (0.45 mL, 3.22 mmol) was added and the reaction mixture was cooled to 0° C. Methanesulfonyl chloride (0.25 mL, 3.22 mmol) was added dropwise and the reaction mixture was slowly warmed to room temperature and stirred overnight. The reaction was diluted with CH2Cl2 (20 mL) and quenched with 1.0 M aqueous HCl (5 mL). The aqueous layer was extracted with CH2Cl2 then the combined organics were dried over Na2SO4, filtered and concentrated to afford 0.90 g of (1-methanesulfonyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester as a light brown solid which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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